molecular formula C16H15NO3 B2486449 N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide CAS No. 2034603-75-1

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide

Cat. No.: B2486449
CAS No.: 2034603-75-1
M. Wt: 269.3
InChI Key: PAWVVZJLBLFLRR-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide is a compound that features both benzofuran and furan moieties Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while furan is a five-membered aromatic ring containing one oxygen atom

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for “N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide” is not available, it’s important to note that benzofuran derivatives can be toxic to host cells after long-term administration .

Future Directions

Benzofuran derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . They are expected to be an effective therapeutic drug for various diseases . Future research will likely continue to explore the biological activities and potential applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure to achieve further diversification of the C3-arylated benzofuran products .

Industrial Production Methods

Industrial production methods for such compounds typically involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. The specific industrial methods for this compound would likely involve similar strategies to those used in laboratory synthesis but adapted for larger volumes and continuous processing.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents, share the benzofuran core structure.

    Furan derivatives: Compounds such as nitrofurantoin, an antibacterial agent, and furosemide, a diuretic, contain the furan ring.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide is unique due to the combination of both benzofuran and furan moieties in a single molecule. This dual presence enhances its potential for diverse biological activities and applications, making it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(13-7-9-19-11-13)17-8-3-5-14-10-12-4-1-2-6-15(12)20-14/h1-2,4,6-7,9-11H,3,5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVVZJLBLFLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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